3',5'-Bis-O-(tert-butyldimethylsilyl)-5-bromo-2'-deoxyuridine
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Overview
Description
3’,5’-Bis-O-(tert-butyldimethylsilyl)-5-bromo-2’-deoxyuridine is a synthetic nucleoside analog. It is structurally derived from 2’-deoxyuridine, a component of DNA, with modifications that include the addition of tert-butyldimethylsilyl groups at the 3’ and 5’ positions and a bromine atom at the 5 position. These modifications enhance its stability and alter its chemical properties, making it useful in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,5’-Bis-O-(tert-butyldimethylsilyl)-5-bromo-2’-deoxyuridine typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups at the 3’ and 5’ positions of 2’-deoxyuridine are protected using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole.
Bromination: The protected nucleoside is then subjected to bromination using a brominating agent like N-bromosuccinimide (NBS) to introduce the bromine atom at the 5 position.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
3’,5’-Bis-O-(tert-butyldimethylsilyl)-5-bromo-2’-deoxyuridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5 position can be substituted with other nucleophiles.
Deprotection Reactions: The tert-butyldimethylsilyl groups can be removed under acidic conditions to yield the free hydroxyl groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Deprotection Reactions: Acidic reagents like tetrabutylammonium fluoride (TBAF) or hydrochloric acid are used to remove the silyl protecting groups.
Major Products
Substitution Reactions: Products vary depending on the nucleophile used, resulting in derivatives with different functional groups at the 5 position.
Deprotection Reactions: The major product is 5-bromo-2’-deoxyuridine after the removal of the silyl groups.
Scientific Research Applications
3’,5’-Bis-O-(tert-butyldimethylsilyl)-5-bromo-2’-deoxyuridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex nucleoside analogs.
Biology: Employed in studies involving DNA replication and repair mechanisms.
Medicine: Investigated for its potential antiviral properties, particularly against HIV.
Industry: Utilized in the development of diagnostic tools and therapeutic agents.
Mechanism of Action
The mechanism of action of 3’,5’-Bis-O-(tert-butyldimethylsilyl)-5-bromo-2’-deoxyuridine involves its incorporation into DNA, where it can interfere with DNA replication and repair processes. The bromine atom at the 5 position can participate in halogen bonding, affecting the interactions with DNA polymerases and other enzymes involved in nucleic acid metabolism.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2’-deoxyuridine: Lacks the silyl protecting groups, making it less stable but more reactive.
3’,5’-Bis-O-(tert-butyldimethylsilyl)thymidine: Similar structure but with a methyl group instead of a bromine atom at the 5 position.
Uniqueness
3’,5’-Bis-O-(tert-butyldimethylsilyl)-5-bromo-2’-deoxyuridine is unique due to the combination of the bromine atom and the silyl protecting groups, which confer enhanced stability and specific reactivity. This makes it particularly useful in applications where controlled reactivity and stability are crucial.
Properties
CAS No. |
154925-95-8 |
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Molecular Formula |
C21H39BrN2O5Si2 |
Molecular Weight |
535.6 g/mol |
IUPAC Name |
5-bromo-1-[(2R,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C21H39BrN2O5Si2/c1-20(2,3)30(7,8)27-13-16-15(29-31(9,10)21(4,5)6)11-17(28-16)24-12-14(22)18(25)23-19(24)26/h12,15-17H,11,13H2,1-10H3,(H,23,25,26)/t15?,16-,17-/m1/s1 |
InChI Key |
XZYGEGFEDTXIDM-YJEKIOLLSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OC[C@@H]1C(C[C@@H](O1)N2C=C(C(=O)NC2=O)Br)O[Si](C)(C)C(C)(C)C |
SMILES |
CC(C)(C)[Si](C)(C)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)Br)O[Si](C)(C)C(C)(C)C |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)Br)O[Si](C)(C)C(C)(C)C |
Synonyms |
5-Bromo-2’-deoxy-3’,5’-bis-O-[(1,1-dimethylethyl)dimethylsilyl]-uridine |
Origin of Product |
United States |
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